N-ethyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-phenylacetamide
Description
This compound belongs to a class of chemicals that include pyrimidinones and related structures. Its relevance spans across various chemical reactions and potential applications in pharmacology and material sciences.
Synthesis Analysis:
- The synthesis process involves complex reactions, often starting from simpler molecules like ethyl esters, amides, and chlorides. For example, Huang et al. (2020) described the synthesis of a similar compound involving the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative (Huang et al., 2020).
- Another study by Al-Sanea et al. (2020) involved attaching different aryloxy groups to the pyrimidine ring, indicating the versatility and modifiability of the core structure (Al-Sanea et al., 2020).
Molecular Structure Analysis:
- The molecular structure of these compounds is characterized by the presence of pyrimidinone rings and various substituents. Studies involving crystal structure determination and density functional theory (DFT) provide insights into the geometric bond lengths and angles, as illustrated in the work by Huang et al. (2020) (Huang et al., 2020).
Chemical Reactions and Properties:
- These compounds participate in various chemical reactions, including condensation, cyclo-condensation, and reactions with amines and aldehydes. For example, Elmuradov et al. (2011) discussed the synthesis of 2,3-dimethyl-substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones, demonstrating the reactivity of these compounds (Elmuradov et al., 2011).
Physical Properties Analysis:
- The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds in different environments. For instance, the study by Huang et al. (2020) involved determining the crystal structure of a similar compound, which helps in understanding its physical behavior (Huang et al., 2020).
Chemical Properties Analysis:
- The chemical properties, such as reactivity with various reagents, stability, and potential biological activities, are important. The work by Al-Sanea et al. (2020) on the anticancer activity of synthesized compounds gives an example of the biological relevance of these chemicals (Al-Sanea et al., 2020).
properties
IUPAC Name |
N-ethyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c1-5-28(19-11-7-6-8-12-19)22(31)16-29-25(32)23-17(2)15-18(3)27-24(23)30(26(29)33)20-13-9-10-14-21(20)34-4/h6-15H,5,16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUMINDHLBUXBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=C(N=C(C=C3C)C)N(C2=O)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-phenylacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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